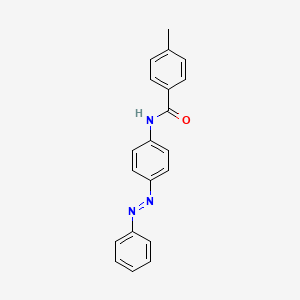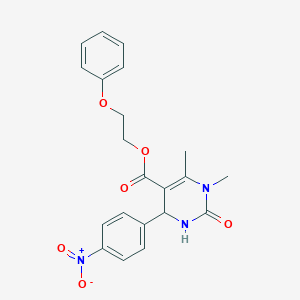![molecular formula C15H17N3 B11693733 2-[(2E)-2-(1-pentylpyridin-2-ylidene)ethylidene]propanedinitrile](/img/structure/B11693733.png)
2-[(2E)-2-(1-pentylpyridin-2-ylidene)ethylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(2E)-1-pentyl-1,2-dihydropyridin-2-ylidene]ethylidene}propanedinitrile is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring and a propanedinitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2E)-1-pentyl-1,2-dihydropyridin-2-ylidene]ethylidene}propanedinitrile typically involves the reaction of 1-pentyl-2-pyridone with malononitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires refluxing in ethanol for several hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to maintain the integrity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(2E)-1-pentyl-1,2-dihydropyridin-2-ylidene]ethylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
2-{2-[(2E)-1-pentyl-1,2-dihydropyridin-2-ylidene]ethylidene}propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-{2-[(2E)-1-pentyl-1,2-dihydropyridin-2-ylidene]ethylidene}propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2E)-2-(1-Pentyl-2(1H)-pyridinylidene)ethylidene]malononitrile
- (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine
Uniqueness
2-{2-[(2E)-1-pentyl-1,2-dihydropyridin-2-ylidene]ethylidene}propanedinitrile is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of a pyridine ring and a propanedinitrile group sets it apart from other similar compounds, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H17N3 |
|---|---|
Molekulargewicht |
239.32 g/mol |
IUPAC-Name |
2-[(2E)-2-(1-pentylpyridin-2-ylidene)ethylidene]propanedinitrile |
InChI |
InChI=1S/C15H17N3/c1-2-3-5-10-18-11-6-4-7-15(18)9-8-14(12-16)13-17/h4,6-9,11H,2-3,5,10H2,1H3/b15-9+ |
InChI-Schlüssel |
VXKIUNAKLZHXAQ-OQLLNIDSSA-N |
Isomerische SMILES |
CCCCCN\1C=CC=C/C1=C\C=C(C#N)C#N |
Kanonische SMILES |
CCCCCN1C=CC=CC1=CC=C(C#N)C#N |
Löslichkeit |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethoxy-4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11693653.png)
![4-bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11693660.png)

![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693673.png)
![(2,2-Dichloro-1-methylcyclopropyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11693683.png)
![N-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-YL]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B11693689.png)


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B11693722.png)

![3-bromo-N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11693729.png)
![ethyl 4-{5-[(Z)-{(2Z)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11693735.png)
![5-nitro-2-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11693737.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11693747.png)
